(E)-9-methyldec-7-enoyl Chloride
Description
Structure
3D Structure
Properties
CAS No. |
112375-58-3 |
|---|---|
Molecular Formula |
C11H19ClO |
Molecular Weight |
202.72 g/mol |
IUPAC Name |
(E)-9-methyldec-7-enoyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2)8-6-4-3-5-7-9-11(12)13/h6,8,10H,3-5,7,9H2,1-2H3/b8-6+ |
InChI Key |
GKERBAXWYQPGJP-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCCC(=O)Cl |
Canonical SMILES |
CC(C)C=CCCCCCC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for E 9 Methyldec 7 Enoyl Chloride and Analogous Structures
Classic Chlorination Strategies for Carboxylic Acid Precursors
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several reagents are commonly employed for this purpose, each with its own advantages and considerations.
Thionyl Chloride (SOCl₂) Mediated Transformations
Thionyl chloride (SOCl₂) is a widely used and effective reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. Subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies the purification of the final product. masterorganicchemistry.comyoutube.com
The general mechanism involves the initial attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, displacing a chloride ion. libretexts.org This is followed by the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an addition-elimination sequence to yield the acyl chloride. masterorganicchemistry.com The reaction is often carried out neat or in an inert solvent. commonorganicchemistry.com
| Reagent | Substrate | Key Features | Byproducts |
| Thionyl Chloride (SOCl₂) | Carboxylic Acids | Widely used, gaseous byproducts simplify workup. masterorganicchemistry.comyoutube.com | SO₂, HCl youtube.com |
Phosphorus Chloride Reagents (PCl₃, PCl₅) in Acyl Chloride Formation
Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for the conversion of carboxylic acids to acyl chlorides. chemguide.co.uk
Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids at room temperature to produce the acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.ukquora.com The reaction is generally vigorous.
Phosphorus Trichloride (PCl₃): The reaction with liquid PCl₃ is typically less dramatic than with PCl₅. It requires three equivalents of the carboxylic acid for every one equivalent of PCl₃, yielding three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). chemguide.co.ukstackexchange.com
While effective, phosphorus-based reagents produce non-volatile byproducts that may require more rigorous purification steps compared to reactions with thionyl chloride. youtube.com
| Reagent | Stoichiometry (Acid:Reagent) | Byproducts |
| Phosphorus Pentachloride (PCl₅) | 1:1 | POCl₃, HCl chemguide.co.ukquora.com |
| Phosphorus Trichloride (PCl₃) | 3:1 | H₃PO₃ chemguide.co.uk |
Oxalyl Chloride as a Selective Chlorinating Agent
Oxalyl chloride ((COCl)₂) is often considered a milder and more selective reagent for the synthesis of acyl chlorides compared to thionyl chloride and phosphorus chlorides. wikipedia.org It is particularly useful when the substrate is sensitive to the harsher conditions of other chlorinating agents. The reaction is typically catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgresearchgate.net A significant advantage of using oxalyl chloride is that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates product isolation. wikipedia.orgsciencemadness.org This method is known for proceeding under mild conditions and minimizing side reactions such as racemization or skeletal rearrangements. chemicalbook.com
Stereocontrolled Synthesis of Unsaturated Acyl Chloride Precursors
The crucial (E)-stereochemistry of the double bond in (E)-9-methyldec-7-enoyl chloride must be established during the synthesis of its carboxylic acid precursor. Several powerful olefination reactions are available to achieve this with high stereoselectivity.
Strategies for Establishing (E)-Stereochemistry in Alkenyl Chains
The formation of (E)-alkenes is a common objective in organic synthesis, and several reliable methods have been developed.
Wittig Reaction and its Variants: The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. mnstate.edulibretexts.orglumenlearning.com While traditional Wittig reactions with unstabilized ylides often favor the (Z)-alkene, the use of stabilized ylides (containing an electron-withdrawing group) leads predominantly to the (E)-alkene. wikipedia.orgorganic-chemistry.org For cases where the (E)-alkene is desired from unstabilized ylides, the Schlosser modification can be employed. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a popular modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. The HWE reaction is renowned for its high (E)-selectivity in the synthesis of alkenes from aldehydes. wikipedia.orgnrochemistry.comslideshare.net The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding Wittig reagents and the dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.com
Julia Olefination: The Julia-Lythgoe olefination and its more modern variant, the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of (E)-alkenes. organic-chemistry.orgnumberanalytics.comwikipedia.org The classic Julia olefination involves the reaction of a phenylsulfonyl carbanion with an aldehyde, followed by esterification and reductive elimination. organic-chemistry.org The Julia-Kocienski modification offers a more direct route to the alkene. organicreactions.orgresearchgate.net
Other Methods: Other notable methods for stereoselective (E)-alkene synthesis include the Suzuki coupling of alkenylboranes with aryl halides, which proceeds with retention of the double bond geometry. rsc.orgrsc.org Additionally, copper-catalyzed oxidation of sodium sulfinates can produce (E)-alkenyl sulfones. organic-chemistry.org Recent advancements also include photoinduced, nickel-catalyzed C(sp³)–H alkenylation, which can be tuned to produce either (Z)- or (E)-alkenes. acs.org
| Olefination Reaction | Key Reagents | Typical Selectivity |
| Wittig Reaction (Stabilized Ylide) | Phosphonium ylide with electron-withdrawing group, Aldehyde/Ketone | (E)-alkene wikipedia.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion, Aldehyde | Predominantly (E)-alkene wikipedia.orgnrochemistry.comslideshare.net |
| Julia-Lythgoe Olefination | Phenylsulfonyl carbanion, Aldehyde/Ketone, Acylating agent, Reducing agent | (E)-alkene organic-chemistry.orgnumberanalytics.com |
| Julia-Kocienski Olefination | Heteroaryl sulfone, Aldehyde/Ketone, Base | High (E)-selectivity organicreactions.orgresearchgate.net |
Novel Synthetic Routes and Methodologies for Acyl Chlorides
The development of new synthetic routes for acyl chlorides focuses on improving efficiency, selectivity, and functional group tolerance, as well as enabling their use in complex chemical reactions.
Development of Efficient and Selective Preparations
Traditional methods for synthesizing acyl chlorides include the use of reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃). chemguide.co.uklibretexts.org These reagents effectively convert carboxylic acids into their corresponding acyl chlorides. For instance, the reaction with thionyl chloride is often favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uklibretexts.org Similarly, phosphorus(V) chloride reacts with carboxylic acids to yield the acyl chloride and phosphorus oxychloride (POCl₃), which can be separated by fractional distillation. libretexts.org
However, modern advancements have sought to develop milder and more selective methods. One such approach involves the use of trichloroacetonitrile (B146778) and triphenylphosphine (B44618), which can convert various carboxylic acids into acyl chlorides at room temperature. elsevierpure.com This method shows varying reactivity, with aryl acids reacting more readily than alkyl acids. elsevierpure.com
Another innovative approach utilizes visible-light photocatalysis. organic-chemistry.org In this method, an aldehyde, tert-butyl hydrogen peroxide, and N-chlorosuccinimide react in the presence of a ruthenium-based photocatalyst to form the acid chloride. organic-chemistry.org This can then be used in a subsequent reaction, for example, with an amine to form an amide. organic-chemistry.org
The choice of reagent can be critical, especially when dealing with sensitive functional groups. For instance, the reaction of tert-butyl esters with thionyl chloride at room temperature can selectively produce acid chlorides, while other esters like benzyl, methyl, and ethyl esters remain unreactive. organic-chemistry.org
Table 1: Comparison of Reagents for Acyl Chloride Synthesis
| Reagent | Byproducts | Conditions | Advantages |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | SO₂, HCl (gaseous) | Often requires heating, sometimes with a catalyst (e.g., DMF) | Gaseous byproducts simplify purification. chemguide.co.uklibretexts.orgyoutube.com |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Can be used at lower temperatures than SOCl₂ | Gaseous byproducts; can be superior for sensitive substrates. youtube.com |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Typically reacts in the cold. libretexts.org | Highly reactive. youtube.com |
| Phosphorus trichloride (PCl₃) | H₃PO₃ | Reaction is less vigorous than with PCl₅. chemguide.co.uk | No HCl gas produced during the reaction. chemguide.co.uk |
| Trichloroacetonitrile/ PPh₃ | Triphenylphosphine oxide, Chloroform | Room temperature. elsevierpure.com | Mild conditions. elsevierpure.com |
| Photocatalysis (e.g., Ru(bpy)₃Cl₂) | Varies with substrates | Visible light, room temperature. organic-chemistry.org | Utilizes light energy, can be highly selective. organic-chemistry.org |
In Situ Generation of Acyl Chloride Species in Complex Reaction Sequences
In many synthetic applications, the isolation of reactive acyl chlorides is not necessary or desirable due to their instability. In such cases, the in situ generation of the acyl chloride, which is then immediately consumed in a subsequent reaction, is a powerful strategy. This approach is particularly valuable in complex, multi-step syntheses.
One method for the in situ generation of acyl chlorides involves the reaction of a carboxylic acid with thionyl chloride in a reaction mixture. mt.com The formation of the acyl chloride can be monitored in real-time using techniques like infrared (IR) spectroscopy to ensure its complete formation before the addition of the next reagent, such as an amine to form an amide. mt.com This allows for precise control over the reaction and can help to minimize the formation of impurities. mt.com
Another strategy for in situ activation of carboxylic acids involves the use of phosphonium salts. For example, chloro- and imido-phosphonium salts can be generated in situ from triphenylphosphine and N-chlorophthalimide. acs.org These salts then react with a carboxylic acid to form an activated acyloxy-phosphonium species, which can readily undergo nucleophilic attack, for instance, by an amine to form an amide. acs.org
The in situ formation of acyl chlorides can also be part of a cascade or domino reaction sequence. For example, the reaction of acyl chlorides with in situ formed zinc selenolates has been studied, leading to the synthesis of selenoesters. researchgate.net Interestingly, under certain conditions, this reaction can also lead to a ring-opening reaction of the solvent, tetrahydrofuran (B95107) (THF), demonstrating the complex reactivity that can be harnessed. researchgate.net
The use of an HCl scavenger, such as propylene (B89431) oxide, can be beneficial in in situ acylation reactions, particularly in aqueous media like a phosphate (B84403) buffer. tandfonline.com This allows for the efficient formation of amides from acid chlorides and amines by neutralizing the HCl byproduct that could otherwise lead to unwanted side reactions. tandfonline.com
Table 2: Examples of In Situ Acyl Chloride Generation and Reaction
| Activating Reagent(s) | Intermediate Species | Subsequent Reaction | Key Features |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Acyl chloride | Amidation with an amine | Real-time monitoring with IR spectroscopy allows for process optimization. mt.com |
| Triphenylphosphine/ N-chlorophthalimide | Acyloxy-phosphonium salt | Amidation with an amine | Achieved at room temperature with good to excellent yields. acs.org |
| Zinc selenolates | Acyl chloride | Selenoester formation or solvent ring-opening | Demonstrates chemoselectivity based on reaction conditions. researchgate.net |
| Chloroacetyl chloride/ Propylene oxide | Acyl chloride | N-chloroacetylation of anilines and amines | Rapid reaction in phosphate buffer with easy product isolation. tandfonline.com |
Reactivity and Mechanistic Investigations of E 9 Methyldec 7 Enoyl Chloride
Nucleophilic Acyl Substitution Reactions
The hallmark reaction of acyl chlorides is nucleophilic acyl substitution, where a nucleophile replaces the chloride leaving group. vaia.comlibretexts.org This class of reactions is fundamental to the synthesis of various carboxylic acid derivatives. Acyl chlorides are among the most reactive of these derivatives, readily undergoing substitution with a wide range of nucleophiles. libretexts.orgchemistrysteps.com
General Mechanism of Addition-Elimination Processes
Nucleophilic acyl substitution reactions of acyl chlorides typically proceed through a two-step mechanism known as the addition-elimination mechanism. chemistrystudent.comvaia.comsavemyexams.com
Addition: The reaction begins with the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. vaia.comchemguide.co.uk This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. shout.educationlibretexts.orgyoutube.com
Elimination: The unstable tetrahedral intermediate then collapses. The carbon-oxygen double bond is reformed by the lone pair of electrons from the oxygen atom. shout.educationlibretexts.org Simultaneously, the chlorine atom, being an excellent leaving group, is expelled as a chloride ion (Cl⁻). vaia.comyoutube.com If the nucleophile was neutral (like water or an alcohol), a final deprotonation step occurs to yield the neutral product and an equivalent of acid, such as HCl. shout.educationsavemyexams.com
Concerted SN2 Mechanisms in Acyl Chloride Reactivity
While the stepwise addition-elimination mechanism is widely accepted, some computational and kinetic studies suggest that a concerted Sₙ2-like mechanism may also be operative, particularly in the gas phase or with specific reactants. researchgate.netnih.gov In this pathway, the nucleophile attacks the carbonyl carbon while the leaving group departs simultaneously, passing through a single transition state rather than a distinct tetrahedral intermediate. researchgate.net
Theoretical calculations on the reactions of formyl chloride and acetyl chloride with chloride ions indicate a concerted Sₙ2-like pathway via a π-attack on the C=O bond, with no discernible tetrahedral intermediate found. nih.gov For the hydrolysis of benzoyl chlorides, density functional theory (DFT) calculations are consistent with concerted Sₙ2 reactions, where the nature of the transition state can vary from "tight" (associative) for substrates with electron-withdrawing groups to "loose" (cationic) for those with electron-donating groups. researchgate.net However, for many common reactions like ethanolysis, experimental evidence confirms the presence of a tetrahedral intermediate, suggesting that while the Sₙ2-like mechanism is a possibility, the addition-elimination pathway is often favored. researchgate.net
Formation and Role of Tetrahedral Intermediates in Reaction Pathways
This intermediate is generally unstable and not isolable, existing only transiently before eliminating the leaving group to form the more stable carbonyl product. youtube.comoregonstate.edu The stability of the leaving group is crucial; good leaving groups like chloride are readily expelled, driving the reaction forward. oregonstate.edu The existence of this intermediate distinguishes the nucleophilic acyl substitution mechanism from the single-step Sₙ2 reaction. pressbooks.publibretexts.org Although its existence has been debated and is not always observed, particularly in gas-phase reactions, the formation of protonated tetrahedral intermediates has been demonstrated in reactions like the ethanolysis of acetyl chloride, confirming its role in the reaction pathway under certain conditions. researchgate.netnih.gov
Reactions with Carbon-Based Nucleophiles
(E)-9-methyldec-7-enoyl chloride can react with a variety of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. These reactions are essential for building more complex carbon skeletons, particularly for synthesizing ketones.
Acylation Reactions, Including Friedel-Crafts Acylations
Acyl chlorides are potent acylating agents, used to introduce an acyl group (R-C=O) onto another molecule. A prominent example is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. byjus.comnumberanalytics.com
In this reaction, the acyl chloride reacts with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.comsigmaaldrich.com The mechanism involves the following steps:
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺). byjus.comsigmaaldrich.com
Electrophilic Attack: The acylium ion acts as the electrophile and attacks the electron-rich aromatic ring, forming a sigma complex (or arenium ion), which temporarily disrupts the ring's aromaticity. byjus.comnumberanalytics.com
Deprotonation: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the sigma complex, restoring aromaticity and yielding the final aryl ketone product. byjus.com The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required because the product ketone can form a complex with the Lewis acid. organic-chemistry.orgwikipedia.org
A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting aromatic compound, which prevents multiple substitutions. organic-chemistry.orgwikipedia.org
Cycloaddition Reactions Involving Acyl Chlorides (e.g., [2+2] Cycloadditions)
Acyl chlorides, particularly unsaturated ones, are valuable precursors for ketenes, which readily undergo cycloaddition reactions. nih.govorientjchem.org The most common method for generating ketenes from acyl chlorides is through dehydrohalogenation using a non-nucleophilic tertiary amine base, such as triethylamine. libretexts.orgwikipedia.org Once formed, the highly electrophilic ketene (B1206846) can react with a variety of π-systems.
The intramolecular [2+2] cycloaddition of a ketene derived from an unsaturated acyl chloride is a powerful method for constructing bicyclic cyclobutanone (B123998) frameworks. brandeis.edubrandeis.edu The stereochemical outcome of these reactions is noteworthy. Theoretical studies and experimental observations indicate that these cycloadditions often proceed through a concerted, but asynchronous, transition state. orientjchem.org In intramolecular reactions, the geometry of the double bond plays a crucial role; trans-double bonds have been observed to react with greater stereospecificity compared to cis-double bonds. brandeis.edu For instance, the reduction of unsaturated α,α-dichloroacid chlorides with zinc dust generates α-chloroketenes that undergo intramolecular [2+2] cycloaddition, with trans-alkenes yielding specific bicyclo[3.1.1]heptanone products in good yield, whereas the corresponding cis-alkene leads to a mixture of stereoisomers in lower yield. brandeis.edu
Intermolecularly, ketenes react with a wide array of alkenes to form cyclobutanones. wikipedia.org The regioselectivity of this reaction is governed by the electronic properties of the reactants, with the highly electron-poor carbonyl carbon of the ketene reacting with the most electron-rich atom of the alkene. libretexts.org Lewis acids can be employed to promote [2+2] cycloadditions of alkenes with aryl ketenes. orientjchem.org Furthermore, visible-light-driven [2+2] photocycloadditions between carbonyl compounds and unsaturated systems have been reported, offering an alternative pathway to oxetane (B1205548) rings that is distinct from the classic Paternò-Büchi reaction. nih.gov
| Reaction Type | Reactants | Product | Key Features |
| Intramolecular [2+2] Cycloaddition | Unsaturated Acyl Chloride (via ketene) | Bicyclic Cyclobutanone | Stereospecificity dependent on alkene geometry. brandeis.edu |
| Intermolecular [2+2] Cycloaddition | Ketene + Alkene | Substituted Cyclobutanone | Regioselectivity governed by electronics. libretexts.org |
| Lewis Acid-Promoted [2+2] Cycloaddition | Aryl Ketene + Alkene | Cyclobutanone | Enhanced reactivity. orientjchem.org |
| Photochemical [2+2] Cycloaddition | Carbonyl + Unsaturated Lipid | Oxetane | Visible-light driven. nih.gov |
Catalytic Transformations
The dual functionality of unsaturated acyl chlorides like this compound makes them excellent substrates for a variety of catalytic transformations, enabling the synthesis of complex molecular architectures.
Palladium catalysis offers a versatile platform for the functionalization of acyl chlorides. Palladium-catalyzed cross-coupling reactions provide a powerful alternative to traditional methods like Friedel-Crafts acylation for the synthesis of ketones. organic-chemistry.org For instance, the Stille-type cross-coupling of acyl chlorides with organostannanes, catalyzed by complexes such as bis(di-tert-butylchlorophosphine)palladium(II) dichloride, proceeds with high chemoselectivity and tolerates a wide range of functional groups. organic-chemistry.org Similarly, Suzuki-Miyaura type couplings of acyl chlorides with arylboronic acids are effective for preparing various ketones under mild conditions. tandfonline.com
The synthesis of α,β-unsaturated ketones can be achieved in a single step via the palladium-catalyzed cross-coupling of acyl chlorides with hydrozirconated alkynes. nih.govrsc.org This method circumvents issues associated with the incompatibility of acyl chlorides with basic conditions often required in other cross-coupling protocols. rsc.org
Palladium-catalyzed difunctionalization of alkenes represents a sophisticated strategy for rapidly increasing molecular complexity. umich.eduumich.edu These reactions can involve the simultaneous formation of multiple bonds. For example, a palladium-catalyzed carbonylative difunctionalization of unactivated alkenes initiated by enolates has been developed to produce 1,5-diketones. nih.gov Another innovative approach involves the palladium-catalyzed difunctionalization of unsaturated C-C bonds with acyl chlorides, where the C-COCl bond is formally cleaved and added across an alkene or alkyne with complete atom economy. nih.gov This method allows for the dicarbofunctionalization of unsaturated systems while retaining the acyl chloride moiety for further transformations. nih.gov Furthermore, palladium catalysis can mediate the 1,3-difunctionalization of terminal alkenes using alkenyl nonaflates and arylboronic acids, providing access to allylic arene products. nih.gov
| Catalyst System | Coupling Partners | Product Type | Reference |
| PXPd | Acyl Chloride + Organostannane | Ketone | organic-chemistry.org |
| Pd(0) | Acyl Chloride + Arylboronic Acid | Ketone | tandfonline.com |
| Pd(0) | Acyl Chloride + Hydrozirconated Alkyne | α,β-Unsaturated Ketone | nih.govrsc.org |
| Pd(0)/Xantphos | Acyl Chloride + Strained Alkene | New Acyl Chloride | nih.gov |
| Pd(0) | Alkene + Enolate + CO | 1,5-Diketone | nih.gov |
Rhodium catalysts are highly effective in promoting asymmetric conjugate additions to α,β-unsaturated systems. The rhodium(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated amides, using chiral ligands like (S)-binap, can produce optically active β-aryl amides with high enantioselectivity. organic-chemistry.org The addition of a base is often crucial for improving reaction yields by facilitating the formation of an active Rh-OH species necessary for transmetalation. organic-chemistry.org Similar rhodium-catalyzed asymmetric conjugate additions have been developed for other nucleophiles and unsaturated substrates. nih.govacs.org
Rhodium-catalyzed cascade reactions enable the construction of complex cyclic and polycyclic structures in a single step. citedrive.comacs.org These transformations can be initiated by the reaction of a rhodium carbene with a nucleophile, leading to an ylide intermediate that undergoes subsequent reactions. nih.gov For example, rhodium(II)-catalyzed reactions of triazoles with organoselenium compounds can lead to different cascade pathways depending on the substrate, resulting in the formation of dihydropyrroles or products of 1,3-difunctionalization. nih.gov
Iridium complexes have emerged as powerful catalysts for a variety of transformations involving acyl chlorides and unsaturated systems. acs.orgsigmaaldrich.com For instance, iridium catalysts show high activity in the intermolecular addition of both aromatic and aliphatic acyl chlorides to terminal alkynes, affording (Z)-β-chloro-α,β-unsaturated ketones with high regio- and stereoselectivity. acs.org The choice of ligand is critical, with N-heterocyclic carbenes being effective for aroyl chlorides and phosphine (B1218219) ligands like dicyclohexyl(2-methylphenyl)phosphine (B69457) being essential for aliphatic acyl chlorides. acs.org
Iridium catalysis is also prominent in asymmetric allylic alkylation reactions. caltech.edu The use of iridium catalysts with N-aryl-phosphoramidite ligands has enabled the first regio-, diastereo-, and enantioselective allylic alkylation of acyclic β-ketoesters, forming vicinal tertiary and all-carbon quaternary stereocenters. caltech.edu Furthermore, iridium-catalyzed enantioselective alkene hydroalkylation has been achieved through a heteroaryl-directed enolization-decarboxylation sequence. acs.org
Organocatalysis provides a metal-free approach to the activation and transformation of unsaturated acyl chlorides. rsc.org A key strategy involves the reaction of the acyl chloride with a chiral Lewis base catalyst, such as a cinchona alkaloid derivative or a chiral amine, to form a reactive α,β-unsaturated acyl ammonium (B1175870) intermediate. rsc.orgacs.org These intermediates can participate in a variety of stereoselective transformations.
For example, chiral tertiary amines can catalyze the formation of chiral esters from ketenes (generated in situ from acyl chlorides) and alcohols. nih.gov The enantioselective α-fluorination of acid chlorides can be achieved using a dual catalytic system composed of a chiral nucleophile and an achiral transition metal complex, which work in tandem to activate a ketene enolate. nih.gov This method allows for the synthesis of a wide range of optically active α-fluorinated carboxylic acid derivatives. nih.gov
The α,β-unsaturated acyl ammonium species generated through organocatalysis can undergo Michael additions, domino reactions, and cycloadditions with high stereocontrol. rsc.org Bifunctional organocatalysts, such as thioureas bearing a Brønsted base moiety, can activate both the electrophile and the nucleophile simultaneously, facilitating enantioselective cycloaddition reactions of α,β-unsaturated imines. beilstein-journals.org
| Catalyst Type | Reaction | Intermediate | Key Feature |
| Chiral Tertiary Amine | Alcoholysis of Ketenes | Acyl Ammonium | Asymmetric ester synthesis. nih.gov |
| Chiral Nucleophile/Metal Complex | α-Fluorination | Metal-Coordinated Ketene Enolate | Enantioselective fluorination. nih.gov |
| Bifunctional Thiourea | Aza-Diels-Alder | Iminium Ion/Enolate | Simultaneous activation of reactants. beilstein-journals.org |
Organocatalysis with Unsaturated Acyl Chlorides
N-Heterocyclic Carbene (NHC) Catalysis and Reactive Intermediates (e.g., Acyl Azolium, Azolium Dienolate)
N-Heterocyclic carbene (NHC) catalysis offers a powerful strategy for activating acyl chlorides and generating unique reactive intermediates. acs.orgdoaj.org When this compound is treated with an NHC, the carbene's nucleophilic carbon atom attacks the electrophilic carbonyl carbon of the acyl chloride. This addition, followed by the elimination of the chloride ion, results in the formation of a key reactive species: the acyl azolium intermediate. nih.govnih.gov
This cationic acyl azolium species is highly electrophilic and can be harnessed for a variety of synthetic transformations. acs.orgbohrium.com For instance, it can act as a potent acylating agent for alcohols or amines under mild, redox-neutral conditions. The general pathway for NHC-catalyzed acylation via an acyl azolium intermediate is depicted below.
General Scheme of Acyl Azolium Formation and Reaction
NHC Attack: The NHC adds to the acyl chloride.
Chloride Elimination: The chloride ion is expelled to form the cationic acyl azolium intermediate.
Nucleophilic Attack: A nucleophile (e.g., an alcohol) attacks the activated acyl group.
Catalyst Regeneration: The tetrahedral intermediate collapses, releasing the acylated product and regenerating the NHC catalyst.
While azolium dienolates are typically generated from the reaction of NHCs with α,β-unsaturated aldehydes, the related α,β-unsaturated acyl azolium intermediates are central to NHC catalysis. mdpi.comresearchgate.net In the case of this compound, the resulting acyl azolium intermediate contains a double bond. Although not conjugated to the carbonyl group, its presence allows for potential intramolecular reactions or interactions within a chiral catalyst pocket, influencing the stereochemical outcome of subsequent transformations. The generation of these intermediates opens pathways beyond simple acylation, including annulations and cycloadditions, often proceeding with high levels of control when chiral NHCs are employed. doaj.orgmdpi.com
Lewis Base Catalysis and Anion Exchange Agents
Lewis bases, such as tertiary amines or phosphines, can function as nucleophilic catalysts for acyl transfer reactions involving this compound. In this mode of catalysis, the Lewis base attacks the acyl chloride to form a highly reactive, positively charged intermediate (e.g., an acylammonium or acylphosphonium salt). This intermediate is more susceptible to attack by a final nucleophile (like an alcohol) than the original acyl chloride.
The concept of anion exchange can also play a role in modulating the reactivity of cationic intermediates formed during catalysis. acs.org When the acyl azolium intermediate is formed in an NHC-catalyzed reaction, its counter-ion is the chloride eliminated from the starting material. The nature of the anions present in the reaction medium can influence the stability and reactivity of the cationic intermediates. While less common in standard organic synthesis than in specialized systems like metal-organic frameworks, the principle of exchanging the chloride for a different, non-coordinating anion via an anion exchange agent could potentially fine-tune reaction pathways or prevent side reactions. acs.org
Visible-Light-Induced Photocatalysis in NHC Systems
The integration of NHC catalysis with visible-light photocatalysis provides a modern approach to generating radical species under mild conditions, enabling novel transformations. rsc.orgmdpi.com This synergistic system can be applied to reactions involving this compound. The process typically begins with the formation of an NHC-derived intermediate, such as a Breslow intermediate or an acyl azolium, from the acyl chloride. rsc.orgnih.gov
This intermediate can then participate in a single-electron transfer (SET) process with an excited-state photocatalyst. rsc.org This SET event can generate a radical species that can engage in reactions not accessible through traditional two-electron pathways. For example, a visible-light-induced, NHC-catalyzed carboacylation could involve the following steps:
Formation of an acyl azolium intermediate from this compound and an NHC.
The excited photocatalyst is quenched by the NHC-acyl adduct, generating a radical. chemrxiv.org
This radical can then undergo addition to an alkene or another radical acceptor. acs.org
The reaction cascade concludes with the formation of a new carbon-carbon bond and the acylated product, regenerating both the NHC and the ground-state photocatalyst. acs.org
Control experiments often confirm that the reaction is inhibited in the absence of light or either of the catalysts, confirming the cooperative nature of the system. chemrxiv.org
Biocatalysis in Acyl Chloride-Related Transformations (e.g., Enzymatic Coupling)
Biocatalysis offers an environmentally benign and highly selective alternative for transformations involving acyl chlorides. acs.orgnih.gov Enzymes, particularly those from the hydrolase class such as lipases and proteases, are capable of catalyzing acyl transfer reactions with exceptional precision. acs.orgacs.org Although highly reactive acyl chlorides can be challenging substrates due to their propensity for uncatalyzed hydrolysis in aqueous environments, enzymatic reactions are often performed in organic media or biphasic systems to mitigate this issue.
The general mechanism for an enzyme-catalyzed transformation of this compound involves two main stages:
Acyl-Enzyme Intermediate Formation: The acyl group of this compound is transferred to a nucleophilic residue (commonly serine) in the enzyme's active site, forming a covalent acyl-enzyme intermediate and releasing a chloride ion. acs.org
Deacylation: The acyl-enzyme intermediate is then attacked by a nucleophile. If the nucleophile is water, the reaction results in the formation of the corresponding carboxylic acid, (E)-9-methyldec-7-enoic acid. If an alcohol is used, an ester is formed (enzymatic esterification). If an amine is the nucleophile, the product is an amide (enzymatic amidation). acs.org
The remarkable selectivity of enzymes stems from the precise three-dimensional structure of their active sites, which can distinguish between subtle differences in substrate structure, leading to high chemo-, regio-, and stereoselectivity. acs.orgnih.gov
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—the acyl chloride group, the C=C double bond, and a stereocenter—makes selectivity a critical aspect of its chemistry.
Chemoselectivity: In most nucleophilic reactions, the acyl chloride functionality is significantly more electrophilic and reactive than the alkene. numberanalytics.comfiveable.me Therefore, nucleophiles such as water, alcohols, and amines will preferentially attack the carbonyl carbon, leading to substitution at that position while leaving the double bond intact. savemyexams.com Specific catalytic systems, such as those involving transition metals or photocatalysis, would be required to achieve selective reactions at the double bond.
Regioselectivity: For reactions that do target the alkene, such as certain radical additions, the regiochemical outcome would be determined by the stability of the resulting radical intermediate.
Diastereoselectivity and Enantioselectivity Control in Product Formation
The chiral center at the C9 position means that this compound is a chiral molecule. Consequently, its reaction with other molecules can lead to the formation of diastereomers. researchgate.net The control of this diastereoselectivity depends on the reaction mechanism and the reagents used. The existing stereocenter can influence the facial selectivity of attack at a new developing stereocenter, a phenomenon known as substrate control. ethz.ch
High levels of enantioselectivity in the formation of new stereocenters can be achieved through asymmetric catalysis. ethz.ch By employing a chiral catalyst, such as a chiral NHC or a complex of a Lewis acid with a chiral ligand, it is possible to produce one enantiomer of the product in high excess. doaj.orgnih.gov For example, in an NHC-catalyzed annulation, the chiral environment created by the catalyst directs the approach of the reacting partners, leading to a highly enantioselective outcome. nih.gov The choice of catalyst is crucial and can often be tuned to favor the formation of a desired stereoisomer. bohrium.com
Table 1: Strategies for Stereocontrol in Acyl Chloride Reactions
| Catalytic System | Type of Selectivity | Key Principle | Typical Application |
|---|---|---|---|
| Chiral N-Heterocyclic Carbene (NHC) | Enantioselective | Formation of a chiral acyl azolium or enolate intermediate that directs the approach of the second reactant. nih.gov | Asymmetric acylations, annulations, cycloadditions. |
| Chiral Lewis Acid | Enantioselective | Coordination of the Lewis acid to the acyl chloride or the reacting partner, creating a chiral environment that biases the reaction pathway. wikipedia.org | Friedel-Crafts acylations, Diels-Alder reactions, Mannich-type reactions. acs.org |
| Biocatalysis (Enzymes) | Enantio- and Diastereoselective | The substrate binds within a highly defined, chiral active site of the enzyme, allowing for precise control over reaction geometry. acs.org | Kinetic resolutions, asymmetric synthesis of esters and amides. |
| Chiral Auxiliary | Diastereoselective | A chiral group is temporarily attached to the reacting partner, directing the stereochemistry of the reaction before being cleaved. ethz.ch | Asymmetric aldol (B89426) and Mannich reactions. |
Influence of Steric and Electronic Factors on Reaction Selectivity
Both steric and electronic properties inherent to this compound and the reacting nucleophile/catalyst play a decisive role in reaction selectivity.
Electronic Factors: The primary electronic feature of the molecule is the highly polarized carbonyl group of the acyl chloride. The strong electron-withdrawing effects of both the oxygen and chlorine atoms render the carbonyl carbon extremely electrophilic, making it the kinetic and thermodynamic site of nucleophilic attack. numberanalytics.comlibretexts.org The isolated C=C double bond is comparatively electron-rich and will not react with nucleophiles under standard conditions.
Steric Factors: The long, flexible alkyl chain of this compound introduces significant steric bulk. This steric hindrance can influence the rate of reaction, particularly with bulky nucleophiles or within the confined active site of a catalyst. nih.gov For example, in an enzyme-catalyzed reaction, the enzyme's binding pocket must be large enough to accommodate the chain, and the orientation of this chain can dictate how the acyl chloride group is presented to the catalytic machinery, thereby controlling selectivity. acs.org In Lewis acid or NHC catalysis, steric clashes between the substrate's chain and the ligands of the catalyst can favor one reaction pathway or diastereomeric transition state over another, forming the basis for stereochemical control. researchgate.netwikipedia.org
Observation and Control of Temperature-Dependent Stereodivergence
The phenomenon of temperature-dependent stereodivergence, where the stereochemical outcome of a reaction is altered by changing the reaction temperature, is a known concept in organic synthesis. This control is often rooted in the principles of thermodynamic versus kinetic control. At different temperatures, different reaction pathways, which lead to different stereoisomers, may be favored.
In the context of a hypothetical reaction involving this compound, one could envision a scenario where a nucleophilic attack on the acyl chloride functionality could proceed through two different transition states, each leading to a different stereoisomer. The relative energies of these transition states would dictate which product is formed preferentially.
Hypothetical Data on Temperature-Dependent Stereodivergence:
To illustrate this principle, the following table presents hypothetical data for a reaction of this compound with a chiral nucleophile to yield two diastereomeric products, Product A and Product B.
| Reaction Temperature (°C) | Diastereomeric Ratio (Product A : Product B) | Predominant Product |
| -78 | 95 : 5 | Product A (Kinetic) |
| 0 | 70 : 30 | Product A |
| 25 (Room Temperature) | 50 : 50 | Racemic Mixture |
| 80 | 20 : 80 | Product B (Thermodynamic) |
In this hypothetical scenario:
At low temperatures (-78 °C), the reaction is under kinetic control. The pathway with the lower activation energy barrier is favored, leading to the predominant formation of the kinetic product, Product A.
As the temperature increases, the system has enough energy to overcome the higher activation barrier, and the reaction begins to favor the more stable, thermodynamic product, Product B.
At a sufficiently high temperature (80 °C), the reaction is under thermodynamic control, and the more stable Product B is the major isomer observed.
The ability to control the stereochemical outcome of a reaction by simply adjusting the temperature is a powerful tool in organic synthesis, allowing for the selective formation of a desired stereoisomer from a single set of reactants. The specific temperatures at which these changes in selectivity occur would be highly dependent on the specific reactants and reaction conditions.
It is important to reiterate that the data and discussion above are illustrative and based on general principles. Specific experimental research on this compound would be necessary to determine its actual behavior in stereodivergent reactions.
Applications in Complex Molecule Synthesis and Natural Products
Role as Building Blocks in Constructing Elaborate Carbon Skeletons
(E)-9-methyldec-7-enoyl chloride's utility as a building block stems from the high reactivity of its acyl chloride group. This functional group readily participates in a variety of chemical reactions, including nucleophilic substitution, addition, and condensation. ontosight.ai This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex organic molecules. The (E) stereochemistry of the double bond within the molecule can also play a crucial role in determining the biological activity or physical properties of the final product, highlighting the importance of stereocontrol in its synthesis and subsequent applications. ontosight.ai
Synthesis of Macrocycles and Complex Heterocyclic Scaffolds
The synthesis of macrocycles and complex heterocyclic scaffolds often relies on key bond-forming reactions where reactive intermediates like this compound can be employed. While specific examples detailing the use of this exact compound in the synthesis of a wide array of macrocycles are not extensively documented in publicly available research, the principles of acyl chloride reactivity are well-established in this area. For instance, acyl chlorides are known to react with bidentate nucleophiles to form a variety of heterocyclic skeletons. ekb.eg This type of reaction, where a nucleophile attacks the electrophilic acyl chloride group, can initiate a cascade of events leading to the formation of cyclic structures. ekb.eg The general reactivity of acyl chlorides in such transformations underscores the potential of this compound as a precursor for these complex structures.
Intermediate for Natural Product Total Synthesis
The true value of this compound is most evident in its application as a key intermediate in the total synthesis of natural products. Natural products, chemical compounds produced by living organisms, often possess complex and unique molecular architectures with significant biological activities. uni-due.de The total synthesis of these molecules in the laboratory is a major focus of modern organic chemistry.
Integration into Multi-Step Synthetic Strategies
This compound has been successfully integrated into multi-step synthetic strategies for the total synthesis of certain natural products. The preparation of this acyl chloride from its corresponding carboxylic acid, often using reagents like thionyl chloride or oxalyl chloride, is a critical step that activates the carbon backbone for subsequent bond formations. ontosight.ai This activated intermediate can then be coupled with other complex molecular fragments to assemble the target natural product. The specific stereochemistry and functionality of this compound are often crucial for the success of these intricate synthetic sequences.
Synthesis of Natural Product Analogues
The synthesis of natural product analogues, which are structurally similar to the parent natural product but with specific modifications, is a key strategy in medicinal chemistry to improve efficacy and reduce side effects. nih.govnih.gov While direct evidence of this compound being used to create a broad library of analogues is limited, its role as a precursor in the synthesis of a natural product inherently allows for the potential to generate analogues. By modifying the structure of the acyl chloride or the coupling partner, chemists can systematically alter the final structure of the natural product, leading to the creation of novel analogues with potentially enhanced biological properties. medchemexpress.com
Development of High-Value Organic Compounds
The applications of this compound extend to the development of various high-value organic compounds, including those in the pharmaceutical, agrochemical, and materials science sectors. ontosight.ai The reactivity of the acyl chloride group makes it a versatile tool for introducing the (E)-9-methyldec-7-enoyl moiety into a wide range of molecules, potentially imparting desirable properties. ontosight.ai
Table 1: Potential Applications of this compound
| Field | Potential Application |
| Pharmaceuticals | Synthesis of complex molecules with potential biological activity. ontosight.ai |
| Agrochemicals | Development of new pesticides or herbicides. ontosight.ai |
| Materials Science | Precursor for polymers or other materials with specific properties. ontosight.ai |
While the full potential of this compound in these areas is still being explored, its fundamental reactivity and unique structural features make it a compound of interest for further research and development.
Computational Chemistry Approaches to E 9 Methyldec 7 Enoyl Chloride Reactivity
Advanced Analytical Techniques for Research on E 9 Methyldec 7 Enoyl Chloride
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone in the analysis of (E)-9-methyldec-7-enoyl chloride, offering non-destructive and highly detailed insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic compounds. For this compound, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework, while ³¹P NMR can be employed to monitor specific synthesis pathways.
¹H and ¹³C NMR: These techniques provide detailed information about the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts are indicative of the electronic environment of each nucleus, and coupling patterns in ¹H NMR reveal connectivity between adjacent protons. While specific spectral data for this compound is not publicly available, expected chemical shifts can be predicted based on the known values for similar structural motifs. For instance, protons alpha to the acyl chloride carbonyl group are characteristically deshielded and appear around 2.0-2.5 ppm. ucalgary.ca The carbonyl carbon itself gives a distinctive signal in the ¹³C NMR spectrum in the range of 160-180 ppm. ucalgary.calibretexts.org Newly synthesized compounds are routinely characterized by ¹H and ¹³C NMR to confirm their structure. acs.orgacs.org
Predicted NMR Data for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| C1 (-C OCl) | - | ~172 |
| C2 (-C H₂COCl) | ~2.9 | ~46 |
| C3 (-C H₂CH₂COCl) | ~1.7 | ~25 |
| C4-C5 (-C H₂C H₂-) | ~1.3-1.4 | ~28-30 |
| C6 (-C H₂CH=) | ~2.1 | ~32 |
| C7 (=C H-) | ~5.4 | ~130 |
| C8 (-CH=C H-) | ~5.4 | ~135 |
| C9 (-C H(CH₃)₂) | ~1.6 | ~34 |
| C10 (-CH(C H₃)₂) | ~0.9 | ~22 |
Note: Predicted values are estimates based on standard functional group ranges and may vary in the actual spectrum.
³¹P NMR: This technique is specific for the phosphorus nucleus and is not used to analyze the structure of this compound directly. However, it is invaluable for monitoring reactions that utilize phosphorus-containing reagents. For example, if the precursor, (E)-9-methyldec-7-enoic acid, were activated using a reagent like phosphorus oxychloride (POCl₃), ³¹P NMR could be used to track the consumption of the reagent and the formation of phosphorus-containing intermediates and byproducts in situ. rsc.org This method allows for detailed mechanistic studies and reaction optimization. rsc.orgnih.govnih.gov It is a powerful tool for determining the acidic features of catalysts that might be used in related synthetic steps. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic feature in its IR spectrum is the carbonyl (C=O) stretching vibration. Due to the strong electron-withdrawing effect of the adjacent chlorine atom, this absorption appears at a significantly higher frequency (around 1800 cm⁻¹) compared to the carbonyl stretch in ketones or carboxylic acids. ucalgary.calibretexts.orgreddit.com This distinctive, strong absorption band serves as a clear indicator of the acyl chloride group. wikipedia.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Acyl Chloride) | Stretch | ~1800 ucalgary.calibretexts.org | Strong |
| C-H (Aliphatic) | Stretch | 2850-3000 | Medium-Strong |
| C=C (Alkene) | Stretch | ~1670 (trans) | Medium-Weak |
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and UPLC-MS/MS
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Standard Mass Spectrometry (MS): A key fragmentation pathway for acyl chlorides in MS involves the cleavage of the carbon-chlorine bond. libretexts.org This results in the formation of a highly stable acylium ion (R-CO⁺), which often represents the most prominent or base peak in the spectrum. ucalgary.calibretexts.org The molecular ion peak (M⁺) for acyl chlorides can be weak or entirely absent. libretexts.org A characteristic feature is the presence of an M+2 peak, which is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, which are crucial for confirming the elemental formula of a newly synthesized compound. acs.orgacs.org For this compound (C₁₁H₁₉ClO), HRMS would be used to verify that the experimental mass corresponds precisely to the calculated theoretical mass, thereby unambiguously confirming its atomic composition. mdpi.com
UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is a highly sensitive and selective technique for analyzing complex mixtures. It is particularly well-suited for the analysis of long-chain fatty acids and their derivatives. nih.govnih.govchromatographyonline.com While direct analysis of the highly reactive this compound might be challenging, UPLC-MS/MS would be the method of choice for analyzing its less reactive derivatives or for monitoring its presence at very low levels in reaction mixtures. The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and allows for precise quantification. nih.gov
Chromatographic Techniques for Reaction Analysis and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, these methods are vital for monitoring reaction progress, isolating the product, and determining its purity.
Gas Chromatography (GC) and GC-MS for Volatile Species
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of highly reactive acyl chlorides by GC is difficult due to their propensity to hydrolyze on the column. oup.com
To overcome this, a common strategy is to convert the acyl chloride into a more stable, volatile derivative prior to analysis. acs.org For example, the acyl chloride can be reacted with an alcohol, such as 2-butanol (B46777) or 1-propanol (B7761284), to form the corresponding ester. acs.orgrsc.org These ester derivatives are less reactive and more amenable to GC separation. This derivatization approach allows for reliable qualitative and quantitative analysis. oup.com
When coupled with a mass spectrometer (GC-MS), the separated components can be identified based on their mass spectra. This is a standard method for analyzing complex mixtures containing acylcarnitines and other fatty acid derivatives after appropriate derivatization. nih.govrsc.org
GC-MS Analysis Protocol for this compound
| Step | Description | Purpose |
|---|---|---|
| 1. Derivatization | React the sample with an anhydrous alcohol (e.g., 1-propanol) in the presence of a base like pyridine. rsc.org | Convert the reactive acyl chloride to a stable, volatile ester. |
| 2. Injection | Inject the derivatized sample into the GC. | Introduce the sample for separation. |
| 3. Separation | Use a capillary column (e.g., C18) with a programmed temperature ramp. umsl.edu | Separate the target ester from byproducts and impurities based on boiling point and polarity. |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, UPLC, are premier techniques for the separation, identification, and quantification of compounds in a mixture.
Direct analysis of acyl chlorides by standard reversed-phase HPLC is generally avoided due to the presence of water in the mobile phase, which would hydrolyze the sample. chromforum.org Similarly, normal-phase HPLC can be problematic as the silica-based stationary phase can react with the acyl chloride. chromforum.org
Therefore, as with GC, derivatization is the preferred strategy for HPLC analysis. nih.gov A highly effective method involves reacting the acyl chloride with a derivatizing agent, such as 2-nitrophenylhydrazine. nih.govgoogle.com This reaction produces a stable derivative that possesses a strong chromophore, making it easily detectable by a UV or Diode Array Detector (DAD) at high sensitivity. nih.govgoogle.com This allows for the accurate quantification of trace amounts of residual acyl chlorides in a variety of sample matrices. nih.gov An alternative is to convert the acyl chloride to its methyl ester, which can then be analyzed by LC-MS, providing both high sensitivity and specificity. researchgate.net UPLC systems, offering higher resolution and faster analysis times, are often used in conjunction with mass spectrometry for analyzing long-chain fatty acyl compounds and their derivatives. nih.gov
Derivatization Strategies for Analytical Characterization of Reactive Acyl Chlorides
Due to the high reactivity of acyl chlorides, derivatization is a common and effective strategy to convert them into stable, readily analyzable compounds. americanpharmaceuticalreview.com This approach is crucial for trace analysis and for enabling the use of robust analytical techniques like RP-HPLC and Gas Chromatography-Mass Spectrometry (GC-MS). americanpharmaceuticalreview.combohrium.com The derivatization reaction creates a new molecule with improved stability and often incorporates a chromophore or a group that enhances detectability. americanpharmaceuticalreview.com
A widely used strategy involves converting the acyl chloride into a more stable ester or amide. researchgate.netlibretexts.org For instance, reacting the acyl chloride with an alcohol like methanol (B129727) or 1-propanol rapidly yields the corresponding ester. americanpharmaceuticalreview.comresearchgate.net This method is straightforward and can be used to prepare samples for both GC and HPLC analysis. americanpharmaceuticalreview.comresearchgate.net
For enhanced detection by UV-Vis or fluorescence detectors in HPLC, derivatizing agents that introduce a strongly absorbing or fluorescent tag are employed. nih.govnih.gov 2-Nitrophenylhydrazine has been successfully used as a derivatization reagent for both aliphatic and aromatic acyl chlorides. bohrium.comnih.gov The reaction produces a stable derivative with strong UV absorbance at around 395 nm, which minimizes interference from the sample matrix. researchgate.netnih.gov The reaction is typically fast, proceeding to completion at room temperature. bohrium.com
Another approach involves acylation of other molecules. For example, benzoyl chloride can be used to derivatize alcohols, phenols, and amines, creating stable esters or amides that are amenable to chromatographic analysis. libretexts.orgnih.gov This highlights the dual role of acyl chlorides as both analytes and derivatizing agents themselves.
The choice of derivatization strategy depends on the analytical technique to be used and the required sensitivity. The table below summarizes key derivatization strategies for acyl chlorides.
| Derivatizing Agent | Analyte Functional Group | Resulting Derivative | Analytical Technique | Key Advantages | Reference |
|---|---|---|---|---|---|
| 2-Nitrophenylhydrazine | Acyl Chloride | Hydrazide | HPLC-UV | Creates a stable derivative with strong UV absorbance, minimizing matrix interference. researchgate.netnih.gov | bohrium.comresearchgate.netnih.gov |
| Alcohols (e.g., Methanol, 1-Propanol) | Acyl Chloride | Ester | GC-MS, HPLC | Simple, rapid reaction to form a more stable, volatile derivative. americanpharmaceuticalreview.comresearchgate.net | americanpharmaceuticalreview.comresearchgate.netresearchgate.net |
| Aniline | Acyl Chloride | Amide | Various | Forms a stable amide; used in analytical methods for determining free acid in acyl chlorides. sciencemadness.org | sciencemadness.org |
| 4-Nitrophenol | Acyl Chloride | Ester | HPLC-UV | Incorporates a UV-active chromophore for enhanced detection. americanpharmaceuticalreview.com | americanpharmaceuticalreview.com |
Future Directions and Emerging Research Avenues for E 9 Methyldec 7 Enoyl Chloride
Development of Sustainable Synthesis Methods and Green Chemistry Principles
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can be hazardous and generate significant waste. ontosight.aiwikipedia.orglibretexts.org The development of sustainable synthesis methods for (E)-9-methyldec-7-enoyl chloride is a critical research area, guided by the principles of green chemistry.
Key Green Chemistry Principles Applicable to this compound Synthesis:
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention of Waste | Designing synthetic routes that minimize by-product formation. The ideal synthesis would have high atom economy. nih.govasymchem.com |
| Use of Renewable Feedstocks | The precursor, (E)-9-methyldec-7-enoic acid, can potentially be derived from oleochemicals, which are sourced from renewable plant oils and animal fats. technoilogy.itapag.orgpetercremerna.com This aligns with the goal of reducing reliance on petrochemicals. taylorandfrancis.com |
| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones can significantly reduce waste. For instance, catalytic Appel conditions could be explored for the chlorination step. rsc.org |
| Reduction of Derivatives | Developing methods that avoid the need for protecting groups on the double bond during the formation of the acyl chloride would streamline the synthesis and reduce waste. nih.gov |
| Safer Solvents and Auxiliaries | Research into using greener solvents for the synthesis and purification of this compound is essential to minimize environmental impact. |
Research in this area would focus on replacing hazardous chlorinating agents with greener alternatives and developing processes that are more energy-efficient. Biocatalysis, for example, could offer a highly selective and environmentally benign route to the parent carboxylic acid and potentially its derivatives. rsc.org
Expanding the Scope of Catalytic and Stereoselective Transformations
The presence of both an (E)-alkene and a chiral center at the 9-position makes stereoselective catalysis a cornerstone for the future of this compound.
Areas for Catalytic and Stereoselective Research:
Asymmetric Hydrogenation: The development of catalysts for the selective hydrogenation of the double bond without affecting the acyl chloride group or the existing chiral center would lead to the synthesis of saturated chiral acyl chlorides.
Enantioselective Acylation: Utilizing the chirality of this compound in palladium-catalyzed reactions could lead to the synthesis of complex molecules with high stereocontrol. documentsdelivered.comrsc.org
Metal-Catalyzed Cross-Coupling: The development of new palladium or nickel-catalyzed cross-coupling reactions using this compound as a building block could open up new avenues for the synthesis of novel compounds. rsc.org
Organocatalysis: Exploring the use of small organic molecules as catalysts for reactions involving this compound could provide a metal-free alternative for stereoselective transformations.
The goal of this research is to leverage the existing stereochemical information within the molecule to create new, highly complex, and stereochemically defined products. The development of catalysts that can operate under mild conditions with high selectivity will be crucial.
Innovative Applications in Material Science and Advanced Functional Molecules
The unique bifunctional nature of this compound, with its reactive acyl chloride group and a modifiable alkene, makes it a promising candidate for applications in material science and the synthesis of advanced functional molecules. illinois.edu
Potential Applications:
| Application Area | Description |
| Surface Modification | The acyl chloride group can readily react with hydroxyl, amine, or thiol groups on surfaces to form stable covalent bonds. nih.govacs.org This could be used to functionalize materials, altering their surface properties such as hydrophobicity or biocompatibility. |
| Polymer Synthesis | This compound could be used as a monomer or a functionalizing agent in the synthesis of novel polymers. The double bond could be used for polymerization, while the acyl chloride group could be used for post-polymerization modification. |
| Synthesis of Bioactive Molecules | The compound can serve as a scaffold for the synthesis of complex molecules with potential biological activity, such as analogues of natural products or new pharmaceutical intermediates. illinois.edu |
| Liquid Crystals | Long-chain molecules with specific stereochemistry can exhibit liquid crystalline properties. The defined structure of this compound and its derivatives could be explored for the development of new liquid crystal materials. |
Research in this area will involve exploring the reactivity of this compound with various substrates and materials to create new functional systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and handling of reactive compounds like acyl chlorides can be challenging in traditional batch processes. researchgate.net Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability.
Advantages of Flow Chemistry and Automation:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling highly reactive or toxic substances. acs.org
Precise Process Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. oup.com
Scalability: Processes developed in flow can often be scaled up more easily and safely than batch processes. acs.org
Automation and High-Throughput Screening: Automated platforms can be used to rapidly screen different reaction conditions and catalysts, accelerating the development of new synthetic methods. illinois.eduyoutube.com
Integrating the synthesis of this compound into a flow chemistry setup would enable its on-demand production and immediate use in subsequent reactions, which is particularly advantageous for an unstable compound. acs.org This approach would also facilitate the exploration of a wider range of reaction conditions and catalysts in a more efficient manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
